3-[(2,6-Dichlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine
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Overview
Description
3-[(2,6-Dichlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a pyridyl group, and a dichlorophenylmethylthio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dichlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Pyridyl Group: The pyridyl group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.
Attachment of the Dichlorophenylmethylthio Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dichlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenylmethylthio group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or bases to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(2,6-Dichlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate compound with (methylsulfinyl)methane .
- Phenolic compounds of similar size .
Uniqueness
Compared to similar compounds, 3-[(2,6-Dichlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its dichlorophenylmethylthio moiety, in particular, contributes to its specificity and potency in various applications.
Properties
Molecular Formula |
C14H11Cl2N5S |
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Molecular Weight |
352.2 g/mol |
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H11Cl2N5S/c15-10-4-3-5-11(16)9(10)8-22-14-20-19-13(21(14)17)12-6-1-2-7-18-12/h1-7H,8,17H2 |
InChI Key |
WPOJKDWKEMRRLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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